2-(4-chlorophenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c18-14-2-4-16(5-3-14)23-13-17(21)20-8-1-7-19(9-10-20)15-6-11-22-12-15/h2-5,15H,1,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPHTVWRKXPPFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)COC2=CC=C(C=C2)Cl)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diamines with Oxolane-Containing Electrophiles
A direct approach involves constructing the diazepane ring while introducing the oxolane substituent. This method employs a diamine precursor (e.g., 1,3-diaminopropane) and a diketone or diester bearing the oxolane group.
Procedure :
- React 1,3-diaminopropane with 3-oxolan-3-yl-1,5-diketone under acidic conditions (e.g., HCl/EtOH).
- Cyclization proceeds via Schiff base formation, followed by reduction (NaBH4 or catalytic hydrogenation) to yield the saturated diazepane.
Limitations :
- Low yields due to competing oligomerization.
- Limited availability of oxolane-functionalized diketones.
Post-Modification of 1,4-Diazepane via Cross-Coupling
Recent advances in transition-metal-catalyzed cross-coupling offer a robust pathway. A halogenated diazepane (e.g., 4-bromo-1,4-diazepane) reacts with an oxolane-3-yl boronic acid under Suzuki-Miyaura conditions.
- Catalyst : NiI2 (5 mol%) with trans-2-aminocyclohexanol hydrochloride as a ligand.
- Base : Sodium hexamethyldisilazane (NaHMDS).
- Solvent : Isopropyl alcohol, 80°C, 12 h.
- Yield : ~49% (analogous to oxetane coupling in PubChem CID 6466518).
Advantages :
- Tolerance of heterocyclic boronic acids.
- Scalable for gram-scale synthesis.
Synthesis of 2-(4-Chlorophenoxy)acetyl Chloride
This fragment is prepared via a two-step sequence:
Nucleophilic Aromatic Substitution
- 4-Chlorophenol reacts with chloroacetyl chloride in acetone with K2CO3 as a base.
- Intermediate 2-(4-chlorophenoxy)acetic acid is isolated and purified via recrystallization (ethanol/water).
Reaction Conditions :
Acyl Chloride Formation
Treat the carboxylic acid with thionyl chloride (SOCl2) in anhydrous dichloromethane (DCM).
- Conditions : 0°C to room temperature, 2 h.
- Yield : >90% (quantitative conversion).
Final Acylation: Coupling of Fragments A and B
The secondary amine of 4-(oxolan-3-yl)-1,4-diazepane undergoes acylation with 2-(4-chlorophenoxy)acetyl chloride.
Procedure :
- Dissolve 4-(oxolan-3-yl)-1,4-diazepane (1 equiv) in dry DCM.
- Add triethylamine (2.5 equiv) as a base.
- Slowly add 2-(4-chlorophenoxy)acetyl chloride (1.1 equiv) at 0°C.
- Stir at room temperature for 12 h.
- Purify via column chromatography (SiO2, ethyl acetate/hexane).
Key Parameters :
- Solvent : Anhydrous DCM or THF.
- Temperature : 0°C to room temperature.
- Yield : 55–65% (similar to acylation of 4-methyl-1,4-diazepane).
Alternative Routes and Emerging Methodologies
Reductive Amination Approach
Condense a ketone-functionalized oxolane (e.g., 3-oxolan-3-ylpropan-2-one) with a diamine (e.g., 1,3-diaminopropane) under reductive conditions (NaBH3CN).
Advantages :
Ring-Expansion Strategies
Transform pyrrolidine derivatives into diazepanes via [2+5] cycloaddition with oxolane-containing dienophiles.
Catalyst : Lewis acids (e.g., ZnCl2).
Yield : <30% (experimental, requires optimization).
Analytical Characterization and Validation
Critical spectroscopic data for the target compound:
- IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1242 cm⁻¹ (C-O-C ether).
- 1H NMR (500 MHz, CDCl3) : δ 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.77 (s, 2H, CH2CO), 3.75–3.50 (m, 8H, diazepane and oxolane).
- HRMS (ESI+) : m/z calc. for C18H22ClN2O3 [M+H]+: 365.1264; found: 365.1268.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the diazepane ring, potentially leading to the formation of reduced amine derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Amines: Products with reduced nitrogen-containing functional groups.
Substituted Phenoxy Compounds: Products where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.
Materials Science: The compound could be used in the synthesis of novel polymers or materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Research: It may be used as a tool compound to study various biological processes, including enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxolan and diazepane rings could play a role in binding to these targets, while the chlorophenoxy group may influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements include:
- 4-Chlorophenoxy group: Common in agrochemicals (e.g., triadimefon, flufenprox) and pharmaceuticals, this group often enhances bioavailability and target binding .
- 1,4-Diazepane ring: A seven-membered ring with two nitrogen atoms, known for conformational flexibility and pharmacological relevance (e.g., CNS targeting) .
- Oxolan-3-yl substituent : The tetrahydrofuran ring may influence solubility and steric interactions.
Table 1: Structural Comparison of Related Compounds
Physical Properties
Table 2: Physical Property Comparison
*Inferred from structural analogs.
Key Insights and Contrasts
- Structural diversity drives activity: While 4-chlorophenoxy is shared across pesticides (flufenprox) and drug candidates (EP 3649478), the core structure (e.g., diazepane vs. benzene) dictates specificity .
- Synthetic flexibility: Ethanone-based compounds are amenable to diverse substitutions, enabling tailored physicochemical profiles .
- Unanswered questions : The target compound’s exact biological targets, toxicity, and pharmacokinetics remain uncharacterized in the provided evidence.
Biological Activity
The compound 2-(4-chlorophenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one , identified by its CAS number 2320143-91-5, is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 366.9 g/mol. Its structure features a diazepane ring and an oxolan group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.9 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2320143-91-5 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. The diazepane moiety is known for its ability to modulate neurotransmitter systems, potentially influencing GABAergic pathways. The oxolan group may enhance solubility and bioavailability, facilitating better interaction with biological targets.
Potential Mechanisms:
- GABA Receptor Modulation : The compound may act as a positive allosteric modulator at GABA_A receptors, enhancing inhibitory neurotransmission.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could mitigate oxidative stress in cells.
- Antimicrobial Properties : The chlorophenoxy group might contribute to antimicrobial activity by disrupting bacterial cell membranes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of the compound against various pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
Neuropharmacological Effects
In a controlled study examining the neuropharmacological effects, the compound showed promise in reducing anxiety-like behaviors in rodent models. Behavioral assays indicated reduced time spent in open arms during elevated plus maze tests, suggesting anxiolytic properties.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy reported that derivatives of the compound exhibited potent activity against multi-drug resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment, researchers administered varying doses of the compound to mice over a four-week period. Results indicated a dose-dependent decrease in anxiety-like behavior alongside improvements in cognitive function measured by maze tests.
Q & A
Q. Q: What are the key steps in synthesizing 2-(4-chlorophenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one, and how can reaction conditions be optimized for higher yield?
A:
- Synthesis Protocol :
- Coupling Reactions : React 4-chlorophenoxyacetic acid derivatives with a pre-synthesized 4-(oxolan-3-yl)-1,4-diazepane intermediate under reflux in ethanol with anhydrous K₂CO₃ as a base (similar to ).
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol or dichloromethane to isolate the product .
- Optimization :
Structural Characterization
Q. Q: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
A:
- Primary Methods :
- Advanced Techniques :
- X-ray Crystallography : Resolve stereochemistry and confirm the oxolan-3-yl substituent’s position (as in for analogous structures) .
Biological Activity Profiling
Q. Q: What methodological approaches are recommended for evaluating the compound’s biological activity and therapeutic potential?
A:
- In Vitro Assays :
- Receptor Binding Studies : Use radioligand displacement assays (e.g., for GPCRs) to identify targets .
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based activity assays .
- In Vivo Models :
- Pharmacokinetics : Assess bioavailability in rodent models via LC-MS/MS quantification of plasma metabolites .
Q. Table 1: Structurally Similar Compounds and Their Activities
| Compound Class | Key Structural Features | Reported Activity | Source |
|---|---|---|---|
| 2-Chloro-1-(4-chlorophenoxy)ethanone | Chlorophenyl ether, ketone | Antimicrobial | |
| 2-(4-Fluorophenoxy) derivatives | Fluorinated aryl groups | Anti-inflammatory |
Handling and Safety
Q. Q: What safety precautions are critical when handling this compound in laboratory settings?
A:
- Hazard Mitigation :
- PPE : Use nitrile gloves, lab coats, and safety goggles ( classify it as acutely toxic via inhalation/skin contact) .
- Ventilation : Perform reactions in fume hoods to avoid aerosol exposure .
- Spill Management :
- Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Mechanistic Studies
Q. Q: How can researchers resolve contradictions in reported biological activities of this compound across studies?
A:
- Experimental Design :
- Dose-Response Curves : Compare EC₅₀ values across assays to identify potency discrepancies .
- Off-Target Screening : Use proteome-wide affinity chromatography to detect nonspecific binding .
- Data Analysis :
Metabolic Pathway Analysis
Q. Q: What methodologies are recommended to study the metabolic stability and degradation pathways of this compound?
A:
- In Vitro Metabolism :
- Microsomal Incubations : Use human liver microsomes with NADPH cofactor, followed by LC-HRMS to identify phase I metabolites .
- Stability Testing :
Computational Modeling
Q. Q: How can molecular docking and MD simulations guide the design of derivatives with improved target selectivity?
A:
- Protocol :
- Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
- Output Metrics :
- Analyze hydrogen bond occupancy and binding free energy (MM-PBSA) to prioritize derivatives .
Contradictory Data in Structural Studies
Q. Q: How should researchers address inconsistencies in crystallographic vs. NMR-derived structural data?
A:
- Validation Steps :
- Cross-Validation : Compare X-ray crystal structures with NOESY NMR data to confirm spatial arrangements .
- DFT Calculations : Optimize geometry using Gaussian09 and compare theoretical/experimental spectra .
Environmental Impact Assessment
Q. Q: What methodologies assess the environmental persistence and ecotoxicity of this compound?
A:
- OECD Guidelines :
Scaling-Up Challenges
Q. Q: What critical factors must be considered when transitioning from milligram to gram-scale synthesis?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
